![molecular formula C18H19FN2O2 B5802981 2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5802981.png)
2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide is a chemical compound that is commonly referred to as "DAA-1097." It is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
DAA-1097 works by inhibiting the activity of an enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are molecules that play a role in regulating pain, inflammation, and other physiological processes. By inhibiting FAAH, DAA-1097 increases the levels of endocannabinoids in the body, which can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
DAA-1097 has been shown to have several biochemical and physiological effects. In cancer research, DAA-1097 has been shown to induce apoptosis in cancer cells and inhibit their growth. In neurodegenerative disease research, DAA-1097 has been shown to protect against neuronal damage and improve cognitive function. In autoimmune disorder research, DAA-1097 has been shown to suppress the immune response and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of DAA-1097 is that it is a small molecule inhibitor, which makes it easier to synthesize and study in the laboratory. However, one limitation of DAA-1097 is that it is not very selective for FAAH and can also inhibit other enzymes in the body. This can lead to unwanted side effects and limit its therapeutic potential.
Future Directions
There are several future directions for the study of DAA-1097. One direction is to develop more selective inhibitors of FAAH that do not have unwanted side effects. Another direction is to study the effects of DAA-1097 in combination with other drugs or therapies to enhance its therapeutic potential. Additionally, more research is needed to fully understand the mechanism of action of DAA-1097 and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, DAA-1097 is a small molecule inhibitor that has potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves inhibiting the activity of FAAH, which can lead to a reduction in pain and inflammation. While DAA-1097 has several advantages for laboratory experiments, it also has limitations that need to be addressed. Future research directions for DAA-1097 include developing more selective inhibitors, studying its effects in combination with other therapies, and further understanding its mechanism of action.
Synthesis Methods
The synthesis of DAA-1097 involves several steps. The first step involves the reaction of 4-fluoroaniline with 2,2-dimethylpropanoic anhydride, which results in the formation of 4-fluoro-N-(2,2-dimethylpropanoyl)aniline. This intermediate is then reacted with 2-aminobenzamide in the presence of a catalyst to form DAA-1097.
Scientific Research Applications
DAA-1097 has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, neurodegenerative diseases, and autoimmune disorders. In cancer research, DAA-1097 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, DAA-1097 has been shown to protect against neuronal damage and improve cognitive function. In autoimmune disorder research, DAA-1097 has been shown to suppress the immune response and reduce inflammation.
properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-18(2,3)17(23)21-15-7-5-4-6-14(15)16(22)20-13-10-8-12(19)9-11-13/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTXWWHSVCHISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)
![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea](/img/structure/B5802934.png)
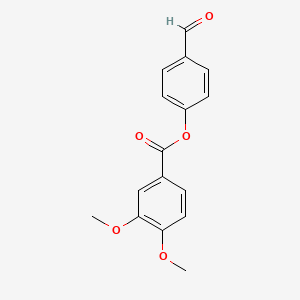
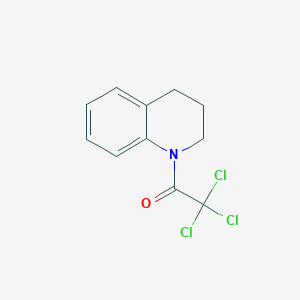
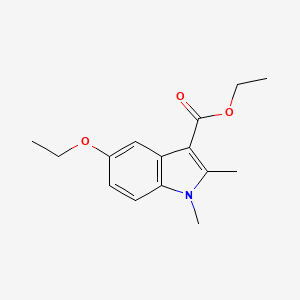

![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5802966.png)
![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)
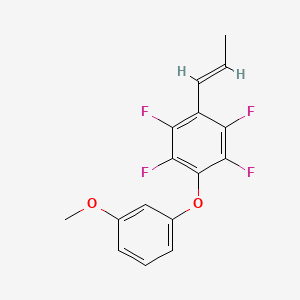
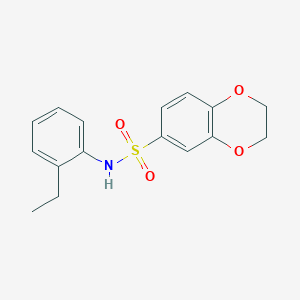
![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)